2,3,4,5-Tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydropyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H8N2 It is a derivative of tetrahydropyridine, characterized by the presence of a nitrile group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydropyridine-3-carbonitrile can be achieved through several methods. One common approach involves the partial reduction of pyridinecarbonitriles using palladium-catalyzed hydrogenation. This method allows for the selective reduction of the pyridine ring while preserving the nitrile group . Another method involves the cyclization of pentanediamine in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and selectivity, often employing palladium on carbon (Pd/C) as a catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Further reduction can lead to the formation of piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) is commonly used for catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted tetrahydropyridine derivatives.
Scientific Research Applications
2,3,4,5-Tetrahydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing enzyme activity and receptor binding. The compound’s heterocyclic structure allows it to mimic natural substrates, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyridine: Another isomer with different substitution patterns.
1,2,3,6-Tetrahydropyridine: Known for its role in the synthesis of various pharmaceuticals.
4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: A derivative with distinct biological activity.
Uniqueness: 2,3,4,5-Tetrahydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable derivatives makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2,3,4,5-tetrahydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h3,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMVNUINKQRUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710569 |
Source
|
Record name | 2,3,4,5-Tetrahydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30710569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140438-51-3 |
Source
|
Record name | 2,3,4,5-Tetrahydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30710569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.